tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-12(4)6-11/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJRVIMFXWMTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is in medicinal chemistry, particularly as a building block for the synthesis of bioactive compounds.
Drug Development
This compound has been utilized in the development of novel pharmaceuticals due to its unique structural features that can enhance biological activity. For instance, it has been investigated for its potential as a scaffold in drug design targeting various diseases.
Case Study :
A study explored the synthesis of derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .
Synthetic Organic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry.
Reaction Pathways
The compound can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, making it versatile for synthesizing complex organic molecules.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | DMF, 90°C, 18 hours | 100 |
| Cycloaddition with alkenes | Microwave irradiation, 110°C, 1 hour | 51 |
These reactions demonstrate its utility in creating diverse chemical entities that can be further modified for specific applications .
Material Science
In addition to its applications in medicinal and synthetic chemistry, this compound is being explored for use in material science.
Polymer Chemistry
The compound can act as a monomer or cross-linking agent in polymer synthesis, contributing to the development of new materials with desirable properties such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The diazaspiro[3.3]heptane core is highly modular. Substitutions at positions 5, 6, or the nitrogen atoms significantly alter physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Notes:
- Steric Effects : Bulky substituents (e.g., tert-butylsulfinyl ) increase melting points and reduce solubility compared to smaller groups (methyl or acetyl).
- Electronic Effects : Electron-withdrawing groups (e.g., acetyl ) may enhance reactivity in nucleophilic substitutions.
- Optical Activity : Chiral centers introduced via sulfinyl or alkenyl groups yield significant optical rotation, critical for enantioselective synthesis .
Biological Activity
Introduction
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, with the CAS number 1041026-70-3, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26 g/mol
- Boiling Point : Data not available
- Log P (octanol-water partition coefficient) : 0.93, indicating moderate lipophilicity .
Biological Activity
1. Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
- CYP Inhibition : The compound is not an inhibitor of major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a lower risk for drug-drug interactions via this pathway .
- P-glycoprotein Substrate : It acts as a substrate for P-glycoprotein, which may influence its absorption and distribution in the body .
2. Mechanism of Action
The precise mechanism of action for this compound is still under investigation. However, its structural characteristics suggest potential interactions with neurotransmitter systems or enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Toxicology and Safety
While specific toxicity data for this compound is limited, general safety profiles indicate that it may cause irritation upon contact and should be handled with care .
Q & A
Q. Table 1. Comparative Reactivity in Coupling Reactions
| Substrate | Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2,6-Diazaspiro derivative | HATU/DIPEA | DCM | 17 | 68 |
| Linear analogue | HATU/DIPEA | DMF | 4 | 92 |
Q. Table 2. Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH (1 month) | 2.1 | Boc-deprotected |
| 25°C/Dry (6 months) | 0.8 | None detected |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
